6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol
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Overview
Description
6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated allyl group attached to a phenoxy moiety, which is further connected to a hexenynol chain. The presence of multiple functional groups within its structure makes it an interesting subject for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol typically involves the following steps:
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the brominated allyl compound.
Hexenynol Chain Formation: The final step involves the formation of the hexenynol chain through a series of coupling reactions, such as Sonogashira coupling, to introduce the alkyne functionality, followed by hydrogenation to obtain the desired hexenynol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol involves its interaction with molecular targets and pathways within biological systems. The brominated allyl group can participate in electrophilic addition reactions, while the phenoxy moiety may interact with specific receptors or enzymes. The hexenynol chain provides additional sites for chemical modifications, enhancing the compound’s versatility and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol
- 6-[2-(2-Bromoprop-2-enyl)phenoxy]-3-methylhex-1-en-4-yn-3-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable tool in various fields of research.
Properties
CAS No. |
874194-27-1 |
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Molecular Formula |
C16H17BrO2 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
6-[2-(2-bromoprop-2-enyl)phenoxy]-3-methylhex-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H17BrO2/c1-4-16(3,18)10-7-11-19-15-9-6-5-8-14(15)12-13(2)17/h4-6,8-9,18H,1-2,11-12H2,3H3 |
InChI Key |
QPHYRLGGLDMWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C#CCOC1=CC=CC=C1CC(=C)Br)O |
Origin of Product |
United States |
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